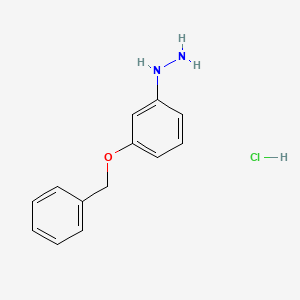

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMGCMOISVZVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911037 | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-68-8, 109221-90-1, 56468-67-8 | |

| Record name | Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59146-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 56468-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-(Benzyloxy)phenyl)hydrazine hydrochloride chemical properties

An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a substituted aromatic hydrazine derivative of significant interest to the chemical and pharmaceutical sciences. As a versatile synthetic intermediate, it serves as a crucial building block for the construction of complex heterocyclic scaffolds, most notably indoles via the celebrated Fischer indole synthesis. Its structural features—a nucleophilic hydrazine moiety, a sterically available phenyl ring, and a protective benzyloxy group—make it an ideal precursor for compounds in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, core reactivity, and applications, with a focus on its practical utility for researchers in drug discovery and development.

Part 1: Core Chemical & Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in a research setting. These properties dictate solubility, reactivity, and storage requirements, ensuring reproducibility and safety.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 56468-67-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1][3] |

| IUPAC Name | (3-(phenylmethoxy)phenyl)hydrazine;hydrochloride | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204-206 °C | [1] |

| Boiling Point | ~438.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in polar solvents such as water and ethanol | [1] |

Structural & Spectroscopic Profile

The molecule's structure is centered around a hydrazine group attached to a phenyl ring at the meta-position relative to a benzyloxy substituent. This arrangement influences the electronic properties and reactivity of the hydrazine functional group.

Chemical Structure:

Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups (typically in the δ 7.0-7.5 ppm range). A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around δ 5.0 ppm. The protons of the hydrazine group (-NH-NH₂) are exchangeable and may appear as broad signals.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the oxygen of the benzyloxy group appearing downfield. The benzylic carbon signal is expected around 70 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and benzylic groups (around 3000-3100 cm⁻¹), and C-O stretching for the ether linkage (around 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): For the free base (C₁₃H₁₄N₂O), electron ionization would likely lead to fragmentation. A prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. The NIST mass spectrum for the free base shows a top peak at m/z 123.[4]

Part 2: Synthesis & Key Reactions

The synthesis of this compound is typically achieved through a classical and reliable pathway in organic chemistry: the diazotization of an aniline followed by reduction. This method provides a robust route to the desired product from readily available starting materials.

Synthesis Workflow: Diazotization-Reduction Pathway

The logical flow for the synthesis begins with the corresponding aniline, proceeds through a diazonium salt intermediate, which is then reduced to the final hydrazine hydrochloride product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Diazotization-Reduction

This protocol is adapted from established methods for preparing phenylhydrazines.[5]

-

Aniline Suspension: Suspend 3-(benzyloxy)aniline in concentrated hydrochloric acid and water in a reaction vessel equipped with a mechanical stirrer. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirred aniline suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.

-

Reducer Preparation: In a separate, larger vessel, dissolve tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. Cool this solution to approximately -15 °C.

-

Reduction: Slowly add the cold diazonium salt solution to the cold, stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form. Control the rate of addition to keep the temperature below 0 °C.

-

Isolation: After the addition is complete, continue stirring the mixture for 1-2 hours as it warms to room temperature.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with a suitable solvent, such as anhydrous ether, to remove impurities.

-

Drying: Dry the resulting solid under vacuum at room temperature to yield this compound as a crystalline powder.

Core Reactivity: The Fischer Indole Synthesis

The premier application of this compound is in the Fischer indole synthesis, a powerful reaction for creating the indole ring system.[6] This reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement.

Causality: The reaction's success hinges on the nucleophilicity of the terminal nitrogen of the hydrazine, which attacks the electrophilic carbonyl carbon. The subsequent acid-catalyzed dehydration forms a hydrazone. Tautomerization to an ene-hydrazine is the critical step that sets up the intramolecular rearrangement, which is driven by the formation of a stable aromatic indole ring.[7][8]

References

- 1. Buy this compound | 56468-67-8 [smolecule.com]

- 2. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992 [biosynth.com]

- 4. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS 59146-68-8): Synthesis, Applications, and Experimental Protocols

This technical guide provides an in-depth examination of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a versatile chemical intermediate pivotal in synthetic organic chemistry and drug discovery. As a substituted phenylhydrazine, its primary utility lies in the construction of indole scaffolds, a core motif in a vast array of pharmaceuticals and biologically active compounds. This document moves beyond a simple recitation of facts to offer mechanistic insights and field-proven protocols, reflecting the perspective of a seasoned application scientist.

Core Characteristics and Physicochemical Profile

This compound is an organic salt that serves as a stable and easy-to-handle precursor for its freebase form in chemical reactions.[1] It typically presents as a white to off-white crystalline powder, soluble in polar solvents such as water and ethanol.[2][3] This solubility is advantageous for reactions conducted in protic media, which are common for its primary application.

From an experimental standpoint, the hydrochloride salt form enhances the compound's shelf-life and stability compared to the free hydrazine, which can be more susceptible to aerial oxidation. The benzyloxy group at the meta-position is a critical feature, influencing the electronic properties of the phenyl ring and, consequently, its reactivity in core transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59146-68-8 | |

| Molecular Formula | C₁₃H₁₅ClN₂O | [2] |

| Molecular Weight | 250.73 g/mol | [4] |

| Appearance | White to Off-White Solid/Crystalline Powder | [2][3] |

| Purity | ≥95% (typical commercial grade) | [5][6] |

| Solubility | Soluble in water and ethanol | [2][3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [4] |

Synthesis: From Aniline to Hydrazine Salt

The most robust and scalable synthesis of aryl hydrazines, including the title compound, begins with the corresponding aniline—in this case, 3-benzyloxyaniline. The process involves a classical diazotization reaction followed by reduction.

The rationale for this multi-step approach is its reliability and high yield. The initial diazotization converts the primary amine into a diazonium salt, an excellent electrophile. This intermediate is then reduced, typically with a stannous chloride or sodium sulfite solution, to form the hydrazine.[7] The final step involves precipitation as the hydrochloride salt to ensure stability and ease of purification.[8]

Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from 3-benzyloxyaniline.

Materials:

-

3-Benzyloxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Anhydrous Ether

Procedure:

-

Diazotization:

-

Suspend 3-benzyloxyaniline (1.0 eq.) in concentrated HCl in a reaction vessel equipped with a magnetic stirrer.

-

Cool the suspension to -10°C to 0°C using an ice-salt bath. This low temperature is critical to prevent the nascent diazonium salt from decomposing.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature remains below 0°C.

-

Continue stirring for 1 hour at this temperature after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Reduction:

-

In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl. Cool this solution to approximately -15°C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form. The key is to control the addition rate to manage the exotherm.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with anhydrous ether to remove any non-polar impurities.[7]

-

Dry the resulting white to off-white solid under vacuum to yield this compound. The product's purity can be assessed by melting point analysis and NMR spectroscopy.

-

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Core Application: The Fischer Indole Synthesis

The premier application for this compound is the Fischer indole synthesis, a robust and versatile method for creating the indole nucleus discovered in 1883.[9][10] This reaction condenses a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[11][12] The resulting indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[13]

Mechanistic Insights

The reaction proceeds through several key stages, initiated by the in situ formation of a phenylhydrazone from the hydrazine and the carbonyl compound.[9][12]

-

Hydrazone Formation: The hydrazine nitrogen attacks the carbonyl carbon, followed by dehydration, to yield the phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is often acid-catalyzed.

-

[11][11]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. The ene-hydrazine undergoes a concerted pericyclic rearrangement, forming a new C-C bond and breaking the N-N bond.[14] The benzyloxy group at the meta position on the phenyl ring acts as an electron-donating group through resonance, which can help stabilize the transition state of this rearrangement, potentially leading to milder reaction conditions and higher yields compared to electron-withdrawn substrates.[13]

-

Rearomatization & Cyclization: The intermediate diimine loses a proton to regain aromaticity. The newly formed terminal amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring (an aminal).

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, and a final proton loss yields the aromatic indole product.[9][10]

Visualization: Fischer Indole Synthesis Mechanism

Caption: Key stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol: One-Pot Indole Synthesis

This protocol describes a general one-pot synthesis of a 5-benzyloxyindole derivative using cyclohexanone as the carbonyl partner.[15]

Materials:

-

This compound (1.0 eq.)

-

Cyclohexanone (1.1 eq.)

-

Absolute Ethanol or Acetic Acid (as solvent)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq.), cyclohexanone (1.1 eq.), and absolute ethanol (or acetic acid) as the solvent.[16]

-

Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or PPA).

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically 80-120°C, solvent-dependent) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A self-validating system involves running three lanes: starting hydrazine, co-spot (hydrazine + reaction mixture), and reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Isolation:

-

Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

If using PPA, quench the reaction by carefully pouring it over crushed ice.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the residue via column chromatography on silica gel to yield the pure 5-benzyloxy-6,7,8,9-tetrahydro-5H-carbazole.

-

Applications in Drug Discovery and Beyond

The true value of this compound is realized in the complex molecules it helps create. The resulting 5-benzyloxyindoles are crucial intermediates for a range of therapeutics.

-

Pharmaceutical Intermediates: The indole core is central to many drugs. For instance, related benzyloxyphenylhydrazine hydrochlorides are used to synthesize bazedoxifene, a selective estrogen receptor modulator.[16][17] The 5-benzyloxyindole structure is also a precursor for various triptan-class antimigraine medications.[9][10]

-

Bioactivity Research: Beyond its role as a synthetic tool, the compound and its immediate derivatives have been explored for direct biological effects. Studies have suggested potential antitumor, antibacterial, and neuroprotective properties, making it a subject of interest in medicinal chemistry screening programs.[2]

-

Biochemical Probes: Due to the hydrazine group's reactivity with aldehydes and ketones, this compound can be used in biochemical assays, such as enzyme inhibition studies or for derivatizing carbonyl-containing metabolites for analysis.[1][2]

Safety, Handling, and Storage

Table 2: Summary of Hazard and Precautionary Information

| Category | Information | Source(s) |

| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [18] |

| Handling | Use only outdoors or in a well-ventilated area (fume hood). Do not breathe dust. Avoid contact with skin and eyes. Wash skin thoroughly after handling. | [18] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | |

| First Aid (IF SWALLOWED) | Immediately call a POISON CENTER or doctor. Rinse mouth. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [4][18] |

Conclusion

This compound is more than a mere catalog chemical; it is a highly enabling reagent for the synthesis of high-value indole-containing molecules. Its utility, centered on the venerable Fischer indole synthesis, is amplified by the electronic influence of its benzyloxy substituent. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the creation of novel chemical entities.

References

- 1. chemiis.com [chemiis.com]

- 2. Buy this compound | 56468-67-8 [smolecule.com]

- 3. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 4. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

- 5. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 17. US7968732B1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole - Google Patents [patents.google.com]

- 18. fishersci.dk [fishersci.dk]

synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Executive Summary

This compound is a valuable chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in pharmaceutical research and drug development.[1][2] Its structure, featuring a reactive hydrazine moiety and a versatile benzyloxy group, makes it an important building block for creating a diverse range of heterocyclic compounds and other pharmacologically active agents.[3][4] This guide provides a comprehensive overview of the predominant and most reliable method for its synthesis: a two-step process involving the diazotization of 3-benzyloxyaniline followed by the reduction of the resulting diazonium salt. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations essential for successful and safe execution in a laboratory setting.

Introduction

Chemical Profile

-

Compound Name: this compound

-

Molecular Formula: C₁₃H₁₅ClN₂O[5]

-

Molecular Weight: 250.72 g/mol [1]

-

CAS Number: 56468-67-8[1]

-

Key Structural Features: The molecule consists of a phenylhydrazine core substituted at the meta-position with a benzyloxy group (-OCH₂C₆H₅). The hydrochloride salt form enhances its stability and handling properties.

Scientific and Industrial Significance

Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry, most famously for their role in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many natural products and pharmaceuticals.[7] The title compound serves as a key precursor for synthesizing targeted molecules in various research areas, including the development of novel antibacterial, anticancer, and neuroprotective agents.[3][5] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a highly strategic starting material for medicinal chemists and process development scientists.

Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to this compound begins with the commercially available precursor, 3-benzyloxyaniline.[8] The synthesis is logically divided into two distinct and well-established chemical transformations:

-

Diazotization: The primary aromatic amine group of 3-benzyloxyaniline is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9] This reaction is highly sensitive to temperature and must be conducted under cold conditions (0–5 °C) to prevent the unstable diazonium salt from decomposing.[10][11]

-

Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative. While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the most frequently cited and reliable reagent for this transformation, offering high yields and a clean reaction profile.[7][12][13][14]

This overall synthetic pathway is visualized in the reaction scheme below.

Caption: Overall two-step synthesis of the target compound.

Mechanistic Underpinnings

A thorough understanding of the reaction mechanisms is critical for troubleshooting and process optimization.

Step 1: The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a classic reaction in organic chemistry.[9] The process begins with the protonation of sodium nitrite by the strong acid (HCl) to form nitrous acid (HONO). Nitrous acid is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of 3-benzyloxyaniline attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable, resonance-delocalized aryl diazonium ion is formed. The stability of aryl diazonium salts at low temperatures is attributed to this resonance, which is absent in their highly unstable aliphatic counterparts.[11]

Step 2: Reduction with Stannous Chloride

The reduction of the diazonium salt to a hydrazine is a redox reaction. Stannous chloride (SnCl₂) is a mild reducing agent that readily donates electrons.[7] The precise mechanism involves the transfer of electrons from Sn(II) to the terminal nitrogen of the diazonium ion (Ar-N⁺≡N). This process, followed by protonation from the acidic medium, converts the nitrogen-nitrogen triple bond into a single bond, ultimately yielding the arylhydrazine, which is protonated in the acidic solution to form the stable hydrochloride salt.[15][16]

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for the synthesis of analogous substituted phenylhydrazines.[12][13][14]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 | 0.05 | 1.0 | 9.96 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.05 | 1.0 | 3.45 g |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 0.13 | 2.6 | 29.33 g |

| Concentrated HCl (37%) | HCl | 36.46 | - | - | ~150 mL |

| Deionized Water | H₂O | 18.02 | - | - | As needed |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | For washing |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Procedure:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-benzyloxyaniline (9.96 g, 0.05 mol) in a mixture of concentrated HCl (40 mL) and water (40 mL).

-

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (3.45 g, 0.05 mol) in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[12]

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Reduction and Isolation:

-

In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (29.33 g, 0.13 mol) in 110 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the cold stannous chloride solution with continuous, vigorous stirring.[13][14]

-

A thick, off-white precipitate should form.

-

Once the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.[13]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts, followed by a wash with cold diethyl ether to aid in drying.[12]

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Characterization and Purity Assessment

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

Melting Point: The pure compound has a reported melting point in the range of 204-206 °C.[5][6] A sharp melting point in this range is a good indicator of purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and benzylic protons and carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (214.11 g/mol ).[12]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching in the hydrazine group and C-O stretching in the ether linkage.

Critical Safety Precautions

-

Diazonium Salts: Solid aryl diazonium salts can be shock-sensitive and explosive when dry. The described protocol avoids isolating the intermediate, using it directly in solution, which is a critical safety measure.

-

Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Temperature Control: Strict adherence to low-temperature conditions during the diazotization step is paramount to prevent exothermic decomposition of the diazonium salt, which can lead to a runaway reaction and the release of nitrogen gas.[10]

-

Tin Compounds: Tin compounds can be toxic and should be handled with care. Dispose of all tin-containing waste according to institutional guidelines for heavy metal waste.

Conclusion

The via the diazotization of 3-benzyloxyaniline and subsequent reduction with stannous chloride is a robust and high-yielding method. By carefully controlling key parameters—most notably temperature—and adhering to safety protocols, researchers can reliably produce this important synthetic intermediate. This guide provides the necessary mechanistic insights and a detailed, practical protocol to empower scientists in their research and development endeavors.

References

- 1. (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992 [biosynth.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 56468-67-8 [smolecule.com]

- 6. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. quora.com [quora.com]

- 12. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

A Comprehensive Technical Guide to (3-(Benzyloxy)phenyl)hydrazine Hydrochloride: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth examination of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a versatile chemical intermediate pivotal to advancements in organic synthesis and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties, the rationale behind its synthetic pathways, and its practical applications. We will explore its chemical reactivity, potential therapeutic relevance, and the critical safety protocols required for its handling, ensuring a foundation of expertise, authority, and trustworthiness.

Core Physicochemical & Structural Characteristics

This compound is an organic salt belonging to the hydrazine derivative family. Its structure is characterized by a phenylhydrazine core with a benzyloxy substituent at the meta-position of the phenyl ring.[1] This benzyloxy group significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and potential biological interactions. The compound typically appears as a white to off-white crystalline powder.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, such as water and ethanol, which is a crucial consideration for its use in various reaction media and biological assays.[1][2]

Diagram: Chemical Structure of this compound

References

A Researcher's Guide to the Safe Handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS No: 59146-68-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-proven insights grounded in scientific principles. Our focus is on fostering a proactive safety culture by understanding the causality behind experimental choices and implementing self-validating safety protocols.

The Chemist's Perspective: Understanding the Inherent Risks

This compound is a substituted hydrazine derivative. From a chemical standpoint, the hydrazine moiety is a potent reducing agent and a structural alert for toxicity. The primary toxicological concern with phenylhydrazine derivatives is their capacity to induce hemolytic anemia.[1][2] This occurs through a mechanism involving the formation of free radicals, which damage red blood cells, leading to their premature destruction.[1][2] While specific toxicological data for the title compound is limited, the hazards associated with its parent compound, phenylhydrazine hydrochloride, are well-documented and should be considered relevant. These include acute toxicity, potential carcinogenicity, and the ability to cause genetic defects.[3][4]

Therefore, all handling procedures must be predicated on the assumption that this compound is a hazardous substance requiring stringent controls to prevent exposure.

Hazard Identification and Classification

This compound presents multiple health hazards. The Globally Harmonized System (GHS) classification, compiled from multiple supplier safety data sheets, provides a clear summary of the potential risks.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Note: Data compiled from multiple sources. Some sources for related compounds suggest more severe hazards, including carcinogenicity (H350) and mutagenicity (H341).[4][5] It is prudent to handle this compound as a potential carcinogen and mutagen.

The Hierarchy of Controls: A Proactive Approach to Exposure Prevention

Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

All manipulations of this compound solid or its solutions must be performed within a certified chemical fume hood to control inhalation exposure.[6][7][8] The principle here is containment at the source, preventing the chemical from entering the general laboratory environment.

-

Weighing: Weighing the solid compound should be done in a fume hood. Use of an enclosure or a dedicated weighing station within the hood can help minimize drafts and prevent contamination.

-

Solution Preparation: Prepare solutions within the fume hood. Add the solid slowly to the solvent to avoid splashing.

Administrative Controls: Safe Work Practices

Administrative controls are the formal procedures and training that ensure safe handling.

-

Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.[8]

-

Standard Operating Procedure (SOP): A detailed, written SOP for all experimental work involving this compound is mandatory.[6][7] This SOP should be read and understood by all personnel before work begins.

-

Working Alone: Avoid working with this hazardous material when alone in the laboratory.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection.[5][7]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended if there is a high potential for splashing.[7][8] | Protects against splashes and airborne particles causing serious eye irritation or damage. |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated.[7] | Provides a barrier against skin contact, which can cause irritation and systemic toxicity.[2] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8] | Protects skin from accidental spills and contamination. |

| Respiratory | Not required if work is conducted within a properly functioning chemical fume hood.[7] | The fume hood provides adequate respiratory protection by containing vapors and dusts at the source. |

Experimental Protocols: From Benchtop to Waste

Safe Handling and Use Protocol

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as specified in Table 2.

-

Weighing and Transfer: In the fume hood, carefully weigh the required amount of this compound. Use a spatula for transfers and avoid creating dust.

-

Dissolution: If preparing a solution, add the solid to the solvent in a suitable flask. Cap the flask and mix gently.

-

Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., ethanol), collecting the rinse as hazardous waste. Wipe down the work surface in the fume hood.

-

Glove Removal: Remove gloves using a technique that avoids skin contact with the outer surface.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

Store the container tightly closed in a cool, dry, and well-ventilated area.[6][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3][10] The compound is also noted to be sensitive to air and light, so storage in a dark place under an inert atmosphere is recommended.[11]

Emergency Response: A Validated Plan

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is critical.

Caption: Decision workflow for emergency response to exposure or spills.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][12]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]

Spill and Leak Procedures

-

Small Spill (e.g., <10g): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[6]

-

Large Spill: Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7][14] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6][15] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[15] A common practice for hydrazine waste is neutralization with a dilute solution of sodium or calcium hypochlorite, but this should only be performed by trained personnel following a validated institutional protocol.[16][17][18]

Conclusion

This compound is a valuable reagent in research and development, but its safe use demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the hierarchy of controls, utilizing proper personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. researchgate.net [researchgate.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nj.gov [nj.gov]

- 4. riccachemical.com [riccachemical.com]

- 5. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review | Semantic Scholar [semanticscholar.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 15. nexchem.co.uk [nexchem.co.uk]

- 16. Hydrazine (HSG 56, 1991) [inchem.org]

- 17. arxada.com [arxada.com]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

A Comprehensive Technical Guide to the Physical Characteristics of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, a substituted hydrazine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its utility as a precursor and intermediate necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the physical appearance and related characteristics of this compound, offering insights grounded in established data to support its handling, characterization, and application in a research and development setting.

I. Visual and Morphological Properties

This compound is consistently described as a solid material at ambient temperature. The typical physical forms and coloration are summarized below.

A. Color Profile

The compound generally presents as a white to off-white substance.[1][2][3] This coloration is indicative of a relatively pure compound, free from significant chromophoric impurities. Variations in the exact hue, from pure white to a slightly yellowish or beige tint, can be attributed to trace impurities or differences in the crystalline structure arising from the specific synthetic or purification method employed.

B. Crystalline Form

In its solid state, this compound is characterized as a crystalline powder .[1][3] The particulate nature of this powder can influence its handling properties, including its flowability and propensity for dust formation. Microscopic examination would be necessary to determine the specific crystal system and habit, which are not typically detailed in standard supplier specifications.

II. Physicochemical Data

A quantitative understanding of the physical properties of this compound is paramount for its effective use in experimental design. The following table consolidates key physicochemical data from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1] |

| Melting Point | 204°C to 206°C | [1][3] |

| Boiling Point | Approximately 438.5°C at 760 mmHg | [1][3] |

| Solubility | Soluble in polar solvents such as water and ethanol. | [1][3] |

Note on CAS Numbers: It is important for researchers to be aware of potential discrepancies in Chemical Abstracts Service (CAS) numbers for this compound. While 56468-67-8 is frequently cited for this compound[1], the CAS number 59146-68-8 has also been associated with what appears to be the same molecule[2]. Careful verification against the chemical structure and IUPAC name is recommended when sourcing this material.

III. Experimental Protocols: Visual Inspection and Handling

The accurate assessment of the physical appearance of this compound is a critical first step in its quality control and use.

A. Standard Operating Procedure for Visual Inspection

-

Preparation: Ensure a well-lit, clean, and dry workspace. Use a chemically resistant, white background (e.g., a ceramic tile or a piece of white laboratory paper) to provide a neutral backdrop for color assessment.

-

Sample Handling: Using a clean, dry spatula, carefully transfer a small, representative sample of this compound from its storage container onto the inspection surface.

-

Color Evaluation: Observe the sample under ambient laboratory lighting. Note the color, comparing it to a standard white reference if precise color determination is required. Record any deviations from the expected white to off-white range.

-

Form Assessment: Examine the texture and form of the sample. Note whether it is a fine powder, crystalline, or amorphous solid. Observe for any clumping or aggregation, which may indicate moisture absorption.

-

Documentation: Record all observations in a laboratory notebook, including the date, batch number, and a detailed description of the physical appearance.

B. Logical Workflow for Material Acceptance

Caption: Workflow for the visual inspection and acceptance of this compound.

IV. Conclusion

The physical appearance of this compound is consistently reported as a white to off-white crystalline powder. This characteristic, in conjunction with its known physicochemical properties, provides a foundational dataset for researchers and drug development professionals. Adherence to proper inspection protocols is essential to ensure the quality and integrity of this important chemical intermediate.

References

A Professional Guide to the Stability and Storage of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

This technical guide provides an in-depth analysis of the stability, storage, and handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS No: 56468-67-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical chemical principles with field-proven protocols to ensure the long-term integrity and reliable performance of this important chemical intermediate.

Chemical and Physical Profile

This compound is a substituted arylhydrazine derivative frequently employed in organic synthesis, particularly in the formation of heterocyclic compounds like indoles, and as a reagent in biochemical assays.[1] Understanding its fundamental properties is the first step toward ensuring its stability.

-

Appearance: Typically a white to off-white or yellow-to-brown crystalline powder.[1] A noticeable color change, such as turning yellow or brown, can be an early indicator of degradation, often due to exposure to air and light.[2]

-

Molecular Formula: C₁₃H₁₅ClN₂O

-

Molecular Weight: 250.73 g/mol

-

Solubility: It is soluble in polar solvents such as water and ethanol.[1]

-

Structure:

Core Stability Considerations: A Mechanistic Perspective

The stability of this compound is dictated by the inherent reactivity of the hydrazine functional group. Hydrazines are potent reducing agents and are susceptible to several environmental factors that can compromise their purity over time.

-

Susceptibility to Oxidation: The primary degradation pathway for hydrazines is oxidation.[1] The lone pair of electrons on the nitrogen atoms makes the hydrazine moiety susceptible to attack by atmospheric oxygen. This process can be catalyzed by trace metal ions, particularly copper (II).[3] Oxidation leads to the formation of various impurities, including corresponding azobenzene derivatives, which can interfere with subsequent reactions and compromise experimental results.[1] Therefore, minimizing exposure to air is the most critical aspect of its storage.

-

Photosensitivity: Arylhydrazines can be sensitive to light.[2] Photons can provide the activation energy required to initiate oxidative degradation or other unwanted side reactions. Storing the compound in the dark or in amber vials is a mandatory precaution.[4]

-

Thermal Liability: While stable at recommended storage temperatures, elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] It is crucial to store the compound in a cool environment to maintain its long-term stability.

-

Hygroscopicity and Moisture: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the atmosphere. The presence of water can not only affect the physical state of the powder but may also facilitate certain degradation pathways.[5]

Potential Degradation Pathway: Oxidation

The most probable degradation route for this compound during storage is oxidation by atmospheric oxygen. This multi-step process can lead to a mixture of products, diminishing the purity of the starting material. The pathway below illustrates a generalized oxidative degradation.

Caption: Generalized oxidative degradation pathway for an arylhydrazine.

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity of this compound.

Long-Term Storage Protocol

All quantitative storage data is summarized in the table below for easy reference.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | 2-8°C | To minimize thermal degradation and slow down oxidative processes.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation by displacing atmospheric oxygen, which is the primary degradation risk.[4] |

| Light | Keep in a dark place | To prevent photodegradation. Use amber glass vials or store in a light-proof secondary container.[4] |

| Container | Tightly sealed, original container | To prevent exposure to air and moisture. Ensure the cap is securely fastened after each use.[6][7] |

| Location | Cool, dry, well-ventilated, dedicated cabinet | Store away from heat sources and incompatible materials. A cabinet for toxic or reactive chemicals is appropriate.[6][8][9] |

| Incompatibles | Store separately from strong oxidizing agents, acids, and metal oxides | To prevent hazardous and uncontrolled reactions.[5][7] |

Standard Operating Procedure for Handling

This protocol ensures a self-validating system of safety and purity protection during routine laboratory use.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.[7] All handling of the solid and its solutions must occur within the fume hood.[5][8]

-

Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[5][8] A face shield is recommended if there is a risk of splashing.[5]

-

Prepare a clean, dry spatula and weighing vessel.

-

-

Dispensing:

-

Place the sealed container of this compound inside the fume hood.

-

If stored under an inert atmosphere, briefly flush the headspace of the container with dry argon or nitrogen before opening and after closing to minimize air exposure.

-

Carefully dispense the required amount of powder, avoiding the creation of dust.

-

Immediately and tightly reseal the main container.

-

-

Post-Handling:

Methodology for Stability Assessment

Periodic assessment of purity is essential for research where impurity profiles can impact outcomes. A validated analytical method, typically High-Performance Liquid Chromatography (HPLC), is the gold standard for stability testing.

Experimental Workflow for a Stability Study

The following workflow outlines a standard approach to conducting a stability study to determine the shelf-life and identify potential degradants.

Caption: A typical workflow for a chemical stability study.

Recommended Analytical Protocol: RP-HPLC with Derivatization

Direct analysis of hydrazines can be challenging due to their reactivity and poor chromatographic behavior.[10] Derivatization converts the hydrazine into a more stable, easily detectable compound (a hydrazone), which is a robust and widely used strategy.[11][12]

Objective: To quantify the purity of this compound and detect degradation products.

Methodology:

-

Reagent Preparation:

-

Derivatizing Agent: Prepare a solution of benzaldehyde in methanol (e.g., 1 mL in 100 mL).[11]

-

Diluent: A mixture of methanol and water is suitable.

-

-

Standard Preparation:

-

Accurately weigh a reference standard of this compound and dissolve it in the diluent to a known concentration.

-

Transfer a known volume of this solution to a vial.

-

Add an excess of the benzaldehyde solution, mix, and allow to react for at least 10-15 minutes to ensure complete formation of the hydrazone derivative.[11]

-

-

Sample Preparation:

-

Prepare the test sample in the same manner as the standard, ensuring the final concentration is within the calibration range.

-

-

Chromatographic Conditions (Representative):

-

Instrument: HPLC with a UV Detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: The UV maximum of the specific benzaldehyde hydrazone derivative (typically determined during method development, often >300 nm).[11]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the prepared standard and sample solutions.

-

Calculate the assay of the sample by comparing the peak area of the derivative to that of the reference standard.

-

Monitor for the appearance of new peaks over time in stability samples, which would indicate degradation products.

-

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is fundamentally threatened by oxidation, light, heat, and moisture. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storing the compound at 2-8°C under an inert atmosphere in a tightly sealed, light-proof container —users can significantly mitigate degradation risks. Regular analytical assessment via a validated derivatization-HPLC method provides the ultimate verification of purity, ensuring the reliability and reproducibility of experimental outcomes.

References

- 1. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 2. riccachemical.com [riccachemical.com]

- 3. researchgate.net [researchgate.net]

- 4. 52068-30-1|(4-(Benzyloxy)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. 3-Benzyloxyphenylhydrazine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 9. reddit.com [reddit.com]

- 10. sielc.com [sielc.com]

- 11. osha.gov [osha.gov]

- 12. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a benzyloxy group appended to a phenylhydrazine hydrochloride moiety, makes it a valuable building block in the synthesis of a diverse range of heterocyclic compounds and potential therapeutic agents. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application in research and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the "why" behind the experimental choices and interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | br s | 3H | -NH₂⁺-NH- | The acidic protons of the hydrazinium group are expected to be broad and downfield due to proton exchange and the electron-withdrawing effect of the positive charge. |

| ~7.45 - 7.30 | m | 5H | C₆H₅ -CH₂- | Protons of the unsubstituted benzyl ring. |

| ~7.25 | t, J ≈ 8 Hz | 1H | Ar-H (position 5) | Triplet due to coupling with two adjacent aromatic protons. |

| ~7.00 - 6.80 | m | 3H | Ar-H (positions 2, 4, 6) | Complex multiplet for the remaining protons on the substituted phenyl ring. |

| ~5.15 | s | 2H | -O-CH₂ -Ph | Singlet for the benzylic protons, deshielded by the adjacent oxygen and phenyl group. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159 | C -O (position 3) | Quaternary carbon attached to oxygen, significantly deshielded. |

| ~148 | C -NHNH₃⁺ (position 1) | Quaternary carbon attached to the hydrazinium group. |

| ~137 | Quaternary C of C₆H₅ | The ipso-carbon of the unsubstituted benzyl ring. |

| ~130 | C -H (position 5) | Aromatic methine carbon. |

| ~129 | C -H of C₆H₅ | Aromatic methine carbons of the unsubstituted benzyl ring. |

| ~128 | C -H of C₆H₅ | Aromatic methine carbons of the unsubstituted benzyl ring. |

| ~119 | C -H (position 6) | Aromatic methine carbon. |

| ~113 | C -H (position 4) | Aromatic methine carbon. |

| ~107 | C -H (position 2) | Aromatic methine carbon. |

| ~70 | -O-C H₂-Ph | Benzylic carbon, deshielded by the oxygen and phenyl group. |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a robust procedure for acquiring high-quality NMR spectra of this compound. This self-validating system ensures data integrity and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][6]

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar organic salts and its deuterium signal for field-frequency locking.

-

Gently agitate the vial to ensure complete dissolution. If necessary, brief sonication can be employed.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.[5]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, and an acquisition time of at least 3 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is standard.[7] A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual DMSO peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram of the NMR Experimental Workflow

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Technical Guide to Investigating its Biological Potential

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic compound belonging to the hydrazine derivative family.[1] Its structure, featuring a benzyloxy-substituted phenyl ring attached to a hydrazine moiety, presents a compelling scaffold for potential biological activity. While direct and extensive research on this specific molecule is emerging, the broader class of phenylhydrazine and its derivatives has shown significant promise in medicinal chemistry, exhibiting a range of activities including antitumor, antimicrobial, and neuroprotective effects.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for exploring the biological potential of this compound. By synthesizing information from related compounds and presenting detailed experimental protocols, this guide aims to empower researchers to unlock the therapeutic possibilities of this intriguing molecule.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is soluble in polar solvents such as water and ethanol.[1]

| Property | Value | Source |

| Molecular Formula | C13H15ClN2O | [1] |

| Melting Point | 204°C to 206°C | [1] |

| Boiling Point | ~438.5°C at 760 mmHg | [1] |

Potential Anticancer Activity

The phenylhydrazine scaffold is a recurring motif in compounds with demonstrated anticancer properties.[3] This suggests that this compound may also possess antiproliferative and cytotoxic effects against cancer cells. The benzyloxy group may further enhance its activity and specificity.

Rationale from Related Compounds: STAT3 Pathway Inhibition

A key signaling pathway often dysregulated in cancer is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5][6][7] Constitutive activation of STAT3 is implicated in tumor cell proliferation, survival, and angiogenesis. Notably, compounds with a benzyloxyphenyl-methylaminophenol scaffold have been identified as inhibitors of the STAT3 signaling pathway.[4] Given the structural similarity, it is plausible that this compound could exert its potential anticancer effects through the modulation of this pathway.

References

- 1. Buy this compound | 56468-67-8 [smolecule.com]

- 2. europeanreview.org [europeanreview.org]

- 3. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

A Theoretical Investigation into the Electronic Structure of (3-(Benzyloxy)phenyl)hydrazine: A Quantum Chemical Approach for Drug Development Professionals

Abstract

(3-(Benzyloxy)phenyl)hydrazine is a versatile chemical intermediate with significant potential in the synthesis of complex organic compounds and pharmaceutical agents.[1] A profound understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical investigation of (3-(Benzyloxy)phenyl)hydrazine's electronic properties using quantum chemical calculations. We detail a robust computational workflow, from geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential maps, grounded in Density Functional Theory (DFT). The insights derived from these theoretical studies are contextualized for their direct application in modern drug discovery and development, offering a powerful predictive tool for researchers, scientists, and medicinal chemists.

Introduction: The Strategic Importance of Electronic Structure Analysis

In the landscape of contemporary drug development, the ability to predict a molecule's behavior in silico is a cornerstone of efficient and rational design. The electronic structure of a molecule—the spatial distribution and energy of its electrons—governs its fundamental chemical properties, including its reactivity, polarity, and ability to form intermolecular interactions. For a molecule like (3-(Benzyloxy)phenyl)hydrazine, which contains diverse functional groups such as a hydrazine moiety, a phenyl ring, and a benzyl ether, the electronic landscape is complex and non-intuitive.

The hydrazine group is a key building block in organic synthesis, while the benzyloxyphenyl substructure is present in numerous bioactive compounds.[2][3] Theoretical modeling provides a lens to dissect this complexity, offering quantitative insights that can guide synthesis, predict reaction mechanisms, and inform the design of derivatives with enhanced pharmacological profiles. This guide establishes a validated, step-by-step computational protocol to unravel the electronic characteristics of (3-(Benzyloxy)phenyl)hydrazine, transforming abstract quantum mechanical data into actionable intelligence for drug development professionals.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any theoretical study hinges on the selection of appropriate computational methods. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy, making it the workhorse of modern computational chemistry.[4][5]

Why DFT? Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the full many-electron wavefunction. This efficiency allows for the use of larger, more accurate basis sets.

Choice of Functional and Basis Set: A Self-Validating System The protocol outlined herein employs the B3LYP hybrid functional . B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long-standing track record of providing reliable geometric and electronic property predictions for a wide range of organic systems.

For the basis set, we recommend 6-311++G(d,p) . Let's break down this choice:

-

6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is essential for molecules with heteroatoms like oxygen and nitrogen.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, accounting for the polarization that occurs during bond formation, which is critical for an accurate description of bonding and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for obtaining high-quality results for molecules like (3-(Benzyloxy)phenyl)hydrazine.[4][6]

The Computational Workflow: From Structure to Insight

A rigorous and reproducible workflow is essential for scientific integrity. The following protocol details the necessary steps to perform a comprehensive electronic structure analysis.

Caption: A validated workflow for theoretical electronic structure analysis.

Experimental Protocol: Step-by-Step Methodology

-

Molecule Construction :

-

Build the 3D structure of (3-(Benzyloxy)phenyl)hydrazine using molecular modeling software such as Avogadro or GaussView.

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Geometry Optimization :

-

Submit the structure to a quantum chemistry package (e.g., Gaussian, ORCA).

-

Perform a full geometry optimization without constraints using the DFT level of theory: B3LYP/6-311++G(d,p).

-

The optimization process iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

-

Vibrational Frequency Analysis :

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness Check : A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) rather than a stable structure, requiring re-optimization.

-

-

Single-Point Energy and Property Calculations :

-